N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that features a benzodioxole ring, a quinoline moiety, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the quinoline moiety: This might involve the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of the benzodioxole and quinoline units: This step could involve a nucleophilic substitution reaction.
Formation of the piperidine carboxamide: This might be achieved through the reaction of the intermediate with piperidine and a carboxylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and quinoline moieties.
Reduction: Reduction reactions could target the cyano group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-1-(quinolin-4-yl)piperidine-4-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Uniqueness
The presence of the cyano and methyl groups on the quinoline ring could confer unique chemical and biological properties, such as increased binding affinity to certain biological targets or altered reactivity in chemical reactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-2-4-20-19(10-15)23(17(12-25)13-26-20)28-8-6-16(7-9-28)24(29)27-18-3-5-21-22(11-18)31-14-30-21/h2-5,10-11,13,16H,6-9,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAMIGZXHDVWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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